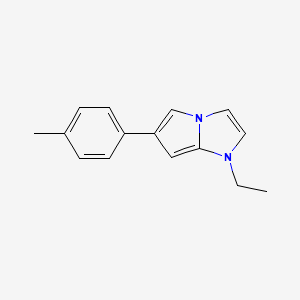![molecular formula C19H24 B14674895 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 32403-82-0](/img/structure/B14674895.png)
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with multiple methyl groups, making it a derivative of trimethylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of trimethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where trimethylbenzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the methylation of toluene and xylenes, followed by selective alkylation processes. The use of aluminosilicate catalysts can enhance the efficiency of these reactions, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Scientific Research Applications
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Another trimethylbenzene isomer with different substitution patterns.
2,4,5-Trimethylacetophenone: A related compound with a ketone functional group.
Uniqueness
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
32403-82-0 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-[(2,3,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-12-7-15(4)17(6)19(8-12)11-18-10-14(3)13(2)9-16(18)5/h7-10H,11H2,1-6H3 |
InChI Key |
UZHRSLSLEAPABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



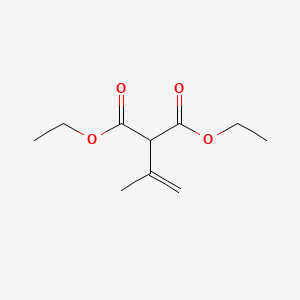
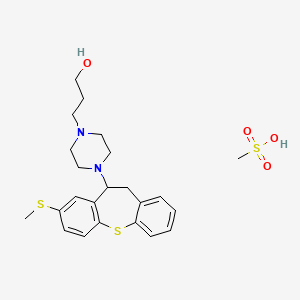
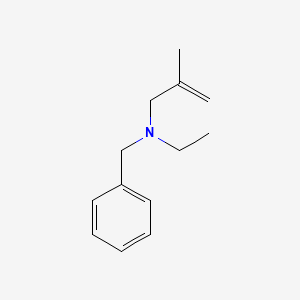
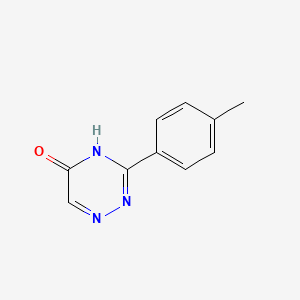
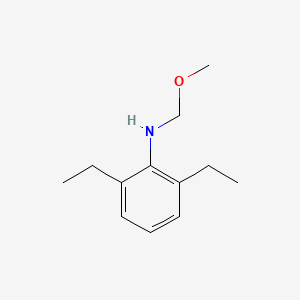
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

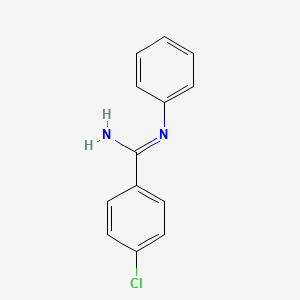
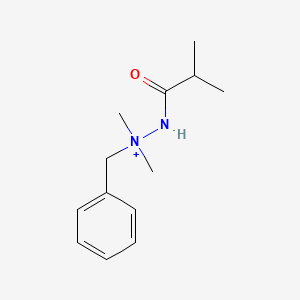
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

